molecular formula C15H18ClNO3 B1421426 2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide CAS No. 1235439-44-7

2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide

Cat. No.: B1421426
CAS No.: 1235439-44-7
M. Wt: 295.76 g/mol
InChI Key: AHRPZVGMUBGAFT-UHFFFAOYSA-N
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Description

2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}propanamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts distinct chemical and physical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}propanamide typically involves multiple steps, starting from commercially available precursors

    Formation of Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a benzodioxole derivative and a cyclohexane derivative under acidic or basic conditions.

    Introduction of Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of Propanamide Group: The final step involves the formation of the propanamide group through an amidation reaction, typically using propanoyl chloride and an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the spirocyclic core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride or borane.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, borane), solvents (e.g., tetrahydrofuran, diethyl ether).

Major Products

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new therapeutic agents targeting various diseases.

    Materials Science: The spirocyclic core imparts rigidity and stability, making it useful in the development of advanced materials with specific mechanical and thermal properties.

    Biological Research: The compound can be used as a probe to study biological processes and interactions, particularly those involving spirocyclic structures.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The spirocyclic structure can enhance binding affinity and selectivity, leading to improved therapeutic profiles.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-yl}acetamide
  • 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl}acetamide

Uniqueness

2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}propanamide is unique due to its specific spirocyclic configuration and the presence of the propanamide group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which differentiate it from similar compounds.

Properties

IUPAC Name

2-chloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-10(16)14(18)17-11-5-6-12-13(9-11)20-15(19-12)7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRPZVGMUBGAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OC3(O2)CCCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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